molecular formula C9H13N3O3 B13623858 5-Cyclopropyl-1-(2-hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-(2-hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13623858
M. Wt: 211.22 g/mol
InChI Key: SJJDYDVNQWEWCS-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical building block of significant interest in medicinal chemistry for constructing novel bioactive molecules. It belongs to the 1,2,3-triazole-4-carboxamide precursor family, a scaffold recognized for its diverse pharmacological potential . This compound serves as a key intermediate for the synthesis of more complex derivatives aimed at antimicrobial and anticancer research. Studies on closely related 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have demonstrated potent antibacterial effects against pathogens like Staphylococcus aureus . Furthermore, the 1,2,3-triazole-4-carboxamide motif is a promising pharmacophore in anticancer agent discovery, with some derivatives showing activity as inhibitors of heat shock protein 90 (Hsp90) and in antiproliferative assays . The cyclopropyl substituent is a valuable feature in lead-oriented synthesis, as it increases the fraction of sp³-hybridized carbon atoms, which can improve metabolic stability and solubility, while its small, conformationally restricted volume allows for precise steric interactions with biological targets . The synthetic route to such compounds typically involves a Dimroth reaction of organic azides with β-ketoesters, followed by functionalization of the carboxylic acid group . This product is intended for use in research and further manufacturing applications only. For Research Use Only (RUO). Not for human, veterinary, or household use.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

5-cyclopropyl-1-(2-hydroxypropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O3/c1-5(13)4-12-8(6-2-3-6)7(9(14)15)10-11-12/h5-6,13H,2-4H2,1H3,(H,14,15)

InChI Key

SJJDYDVNQWEWCS-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=C(N=N1)C(=O)O)C2CC2)O

Origin of Product

United States

Preparation Methods

Formation of the 1,2,3-Triazole Core

The triazole ring is commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between an organic azide and an alkyne. This reaction is highly regioselective under copper(I)-catalyzed conditions, producing 1,4-disubstituted 1,2,3-triazoles, which are the desired regioisomers for this compound class.

Key Reaction:

  • React cyclopropyl-substituted azide or alkyne with the complementary alkyne or azide bearing a protected or functionalized hydroxypropyl group.
  • Copper(I) catalyst (e.g., CuSO4/sodium ascorbate) is used to promote regioselectivity and reaction efficiency.
  • The reaction is typically performed in polar solvents such as water, t-butanol, or dimethylformamide at room temperature to moderate heating.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 5-position can be introduced either:

  • Prior to triazole formation, by using cyclopropyl-substituted alkynes or azides.
  • Post-triazole formation, via cyclopropanation reactions on the triazole ring or its precursors, although this is less common due to regioselectivity challenges.

N-1 Alkylation with 2-Hydroxypropyl Group

The nitrogen at position 1 of the triazole ring is alkylated with a 2-hydroxypropyl moiety using nucleophilic substitution reactions:

  • The triazole nitrogen acts as a nucleophile.
  • Alkylating agents such as 2-halo-propanols or epoxides (e.g., propylene oxide) can be used.
  • The reaction is typically conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  • Base catalysts such as potassium carbonate or sodium hydride facilitate the deprotonation of the triazole nitrogen to enhance nucleophilicity.

Carboxylic Acid Functionalization

The carboxylic acid group at the 4-position is either:

  • Present from the beginning in the azide or alkyne precursor.
  • Introduced via oxidation of aldehyde or ester intermediates.
  • Preserved through the synthetic steps by protecting groups if necessary, then deprotected at the final stage.

Representative Synthetic Route Example

Based on analogous compounds and literature data, the following synthetic scheme is representative:

Step Reaction Description Reagents/Conditions Outcome
1 Synthesis of cyclopropyl-substituted alkyne or azide Cyclopropyl bromide + alkyne/azide precursor, base Cyclopropyl-alkyne or azide intermediate
2 Copper(I)-catalyzed azide-alkyne cycloaddition CuSO4, sodium ascorbate, solvent (H2O/t-BuOH), RT to 60°C, 12-24 h 1,4-Disubstituted triazole core with cyclopropyl substituent
3 N-1 alkylation with 2-hydroxypropyl group 2-Halo-propanol or propylene oxide, base (K2CO3), DMF, 50-80°C Alkylated triazole at N-1 position
4 Final purification and deprotection (if any) Acid/base workup, recrystallization Pure 5-Cyclopropyl-1-(2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid

Analytical Characterization Supporting Synthesis

The synthesized compound is confirmed and characterized by:

Research Discoveries and Synthetic Improvements

  • Recent studies highlight the efficiency of copper(I)-catalyzed azide-alkyne cycloaddition in producing triazole derivatives with high regioselectivity and yield, reducing side-products and simplifying purification.
  • Use of microwave irradiation has been reported to accelerate reaction times in triazole formation and N-alkylation steps.
  • Protective group strategies for the carboxylic acid moiety have improved yields by preventing side reactions during alkylation.
  • Alternative green solvents and solvent-free conditions are under investigation to enhance sustainability of the synthesis.

Summary Table of Key Synthetic Parameters

Parameter Details Notes
Starting materials Cyclopropyl azide or alkyne, 2-halo-propanol or propylene oxide Commercially available or synthesized
Catalyst Copper(I) salts (CuSO4 + sodium ascorbate) For Huisgen cycloaddition
Solvent Water, t-butanol, DMF, DMSO Polar solvents preferred
Temperature Room temperature to 80°C Controlled for selectivity
Reaction time 12–48 hours Microwave can reduce time
Purification Recrystallization, chromatography Ensures high purity
Characterization NMR, IR, MS, elemental analysis Confirms structure

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(2-hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

5-Cyclopropyl-1-(2-hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(2-hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxypropyl and cyclopropyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cyclopropyl-Containing Triazoles
  • 5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (): The cyclopropyl ring adopts a dihedral angle of 39.1° relative to the triazole core, promoting a non-planar conformation that may hinder π-stacking interactions. In contrast, N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () exhibits a coplanar cyclopropyl-aryl arrangement (dihedral angle ~73°), enhancing conjugation and possibly altering binding affinity in biological targets.
Hydroxyalkyl-Substituted Triazoles
  • 5-Cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1249441-29-9, ): Shorter hydroxyethyl chain (vs. Molecular weight: 197.19 g/mol (vs. ~225 g/mol for the hydroxypropyl analog), indicating differences in solubility and logP values.
Aryl- and Formyl-Substituted Triazoles
  • 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid ():
    • The formyl group induces ring-chain tautomerism , forming a cyclic hemiacetal (20% in solution) that modulates reactivity and solubility .
    • Compared to the hydroxypropyl analog, the formyl group increases electrophilicity, making it a candidate for nucleophilic addition reactions.
Methyl- and Nitrophenyl-Substituted Triazoles
  • 5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ():
    • The nitro group enhances electron-withdrawing effects, lowering pKa and increasing acidity (predicted pKa ~3.5 vs. ~4.5 for cyclopropyl analogs).
    • Methyl groups improve lipophilicity but may reduce water solubility.

Physicochemical and Crystallographic Properties

Property Target Compound 5-Cyclopropyl-1-(3-methoxyphenyl) analog Hydroxyethyl Analog (CAS 1249441-29-9)
Molecular Weight (g/mol) ~225 (estimated) 274.29 197.19
Solubility Moderate in polar solvents (predicted) Low (due to aryl group) High (hydroxyethyl enhances H-bonding)
Dihedral Angle Not reported 39.1° (cyclopropyl-triazole) N/A
Tautomerism Absent Absent Absent

Q & A

Q. What are the optimal synthetic routes for 5-Cyclopropyl-1-(2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be controlled to enhance yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: Huisgen cycloaddition between cyclopropyl-substituted azides and alkynes to form the triazole core. Ethanol or DMSO is used as a solvent, with temperatures ranging from 25°C to 80°C for 12–24 hours .
  • Step 2: Hydrolysis of intermediate esters to the carboxylic acid using NaOH (1–2 M) in aqueous ethanol under reflux (70–80°C) for 6–8 hours .
  • Step 3: Purification via preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
    Key Optimization Factors:
  • Use of 1,1′-carbonyldiimidazole (CDI) as a coupling agent for amidation steps reduces side reactions .
  • Controlled pH (6–7) during hydrolysis minimizes degradation of the cyclopropyl group .

Q. What analytical techniques are most effective for confirming the identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (DMSO-d6): Peaks at δ 1.89 ppm (cyclopropyl CH₂) and δ 10.72 ppm (carboxylic acid proton) confirm substituent positions .
    • 13C NMR : Signals at δ 162.08 ppm (C=O) and δ 7.47 ppm (cyclopropyl carbons) validate structural integrity .
  • Liquid Chromatography-Mass Spectrometry (LC-MS):
    • Negative-ion mode ([M-1]⁻ at m/z 383.2) ensures molecular weight confirmation .
  • Melting Point Analysis:
    • A sharp melting point (~130°C) indicates high crystallinity and purity .

Advanced Research Questions

Q. How does the cyclopropyl group's spatial orientation influence the compound’s interaction with biological targets?

Methodological Answer:

  • X-ray Crystallography:
    • Dihedral angles between the triazole ring and cyclopropyl group (e.g., 32.75° vs. 39.1° in analogs) dictate steric accessibility for target binding .
    • Intramolecular hydrogen bonds (N4—H4⋯N3, 2.37 Å) stabilize conformations critical for enzyme inhibition .
  • Computational Modeling:
    • Density Functional Theory (DFT) simulations correlate cyclopropyl torsion angles (5–15°) with binding affinity to Keap1 (Kelch-like ECH-associated protein 1) .

Q. Given the reduced antiproliferative activity of triazole carboxylic acids compared to amide derivatives, what structural modifications could enhance cellular permeability?

Methodological Answer:

  • Prodrug Strategies:
    • Esterification of the carboxylic acid (e.g., methyl ester) improves logP by 1.5–2 units, enhancing membrane permeability .
  • Zwitterionic Derivatives:
    • Introducing basic amines (e.g., morpholine) balances acidity, reducing nonspecific binding and improving selectivity for cancer cell lines (e.g., NCI-H522) .
  • Bioisosteric Replacement:
    • Substituting the carboxylic acid with a tetrazole (pKa ~4.9 vs. 2.5) retains hydrogen-bonding capacity while lowering ionization at physiological pH .

Q. How can crystallographic data resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Refinement with SHELXL:
    • High-resolution data (≤1.0 Å) and twinning detection (TWIN/BASF commands) resolve ambiguities in electron density maps, ensuring accurate modeling of the cyclopropyl group .
  • Hirshfeld Surface Analysis:
    • Quantifies intermolecular interactions (e.g., O—H⋯N hydrogen bonds) that stabilize crystal packing, explaining batch-to-batch variability in solubility and activity .

Q. What experimental approaches validate the compound’s mechanism of action in modulating Keap1-Nrf2 interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR):
    • Direct binding assays using immobilized Keap1 protein reveal KD values in the nM range, with stoichiometry confirmed via Scatchard analysis .
  • Cellular Nrf2 Activation Assays:
    • Luciferase reporters under antioxidant response element (ARE) control quantify dose-dependent Nrf2 nuclear translocation (EC50 ~5–10 μM) .
  • Competitive Inhibition Studies:
    • Co-crystallization with Keap1 (PDB: 6N7Q) identifies key binding residues (Arg415, Ser508) for structure-guided optimization .

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